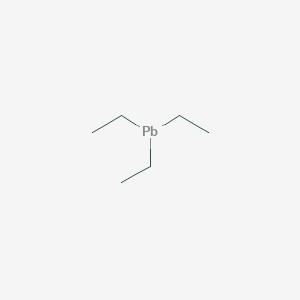![molecular formula C21H28N4O2 B1240186 N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)
N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide is a pyrroloquinoline.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : A variety of synthesis techniques have been employed to create derivatives of pyrroloquinolines, including N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide. One notable method involves a tandem electrocyclization-oxidation process for synthesizing pyrrolo[3,2-b]quinolines (Boisse et al., 2008). This process uses condensation of anilines with dimethyl 4-oxopyrrolidine-1,3-dicarboxylate, followed by a reaction with Bredereck's reagent to produce the title compounds.
Applications in Medical Imaging
- PET Tracers for Cancer Imaging : The compound has been explored in the field of medical imaging, particularly in developing potential positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. For instance, a derivative of this compound was prepared for this purpose, showing potential in cancer diagnostic imaging (Wang et al., 2005).
Potential in Anticancer Drug Development
- Anticancer Properties : Research has indicated that certain derivatives of pyrroloquinoline, including compounds with structural similarities to this compound, have been synthesized and evaluated as potential anticancer drugs. Water solubility profiles of these derivatives were used to select promising candidates for further study, with some exhibiting cell growth inhibitory properties in melanoma cell lines (Ferlin et al., 2005).
Insights into Molecular Structures and Properties
- Polymorphic Modifications : Research has also been conducted on the polymorphic modifications of compounds related to this compound, shedding light on their steric structures and diuretic activities. These studies have provided valuable insights into the molecular properties of such compounds, which can be useful in their application in various fields (Ukrainets et al., 2011).
Propiedades
Fórmula molecular |
C21H28N4O2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxopyrrolo[3,2-c]quinoline-2-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-5-25(6-2)13-9-12-22-20(26)18-14-16-19(23(18)3)15-10-7-8-11-17(15)24(4)21(16)27/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3,(H,22,26) |
Clave InChI |
GLVOAMYFNPKTDR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCNC(=O)C1=CC2=C(N1C)C3=CC=CC=C3N(C2=O)C |
SMILES canónico |
CCN(CC)CCCNC(=O)C1=CC2=C(N1C)C3=CC=CC=C3N(C2=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(Z)-(2,4-dichlorophenyl)methylideneamino]-2-[[2-[[(Z)-(2,4-dichlorophenyl)methylideneamino]carbamoyl]phenyl]disulfanyl]benzamide](/img/structure/B1240106.png)
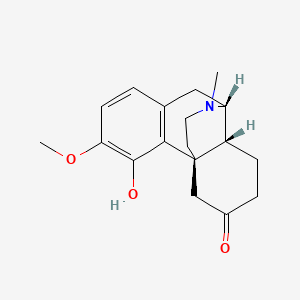
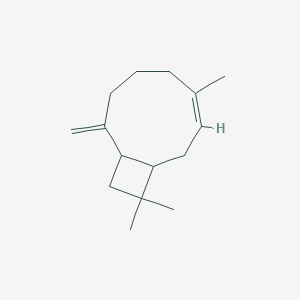
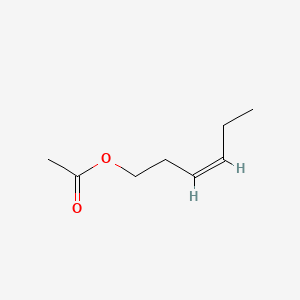


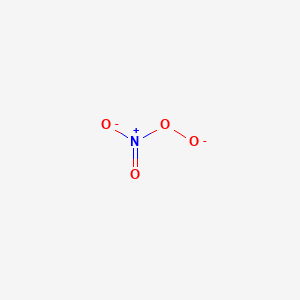
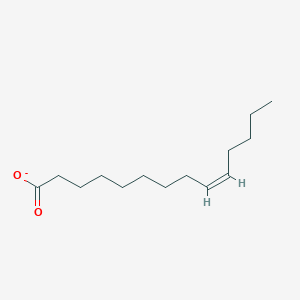

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)


